molecular formula C13H13BO2 B1612915 (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 501944-56-5

(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B1612915
CAS No.: 501944-56-5
M. Wt: 212.05 g/mol
InChI Key: ZMAZTBOWJCUUAW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is the systematic IUPAC name for this compound, reflecting its biphenyl core with a methyl substituent at the 3' position and a boronic acid group at the 4 position of the second phenyl ring. The structural numbering follows IUPAC rules, prioritizing the boronic acid functional group for the lowest locant.

Synonymous designations include:

  • 4-(3-Methylphenyl)phenylboronic acid
  • [4-(3-Methylphenyl)phenyl]boronic acid
  • MFCD08701725 (a manufacturer-specific identifier).

These synonyms are critical for cross-referencing in chemical databases and patent literature. The compound’s CAS registry number, 501944-56-5 , ensures unambiguous identification in regulatory and commercial contexts.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₃BO₂ indicates a biphenyl scaffold (C₁₂H₁₀) modified by a methyl group (-CH₃) and a boronic acid (-B(OH)₂) substituent. A detailed elemental composition breakdown is provided below:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
B 1 10.81 10.81
C 13 12.01 156.13
H 13 1.008 13.10
O 2 16.00 32.00
Total 212.04

The calculated molecular weight of 212.04 g/mol aligns with experimental data from mass spectrometry. The boronic acid group contributes to the compound’s polarity, influencing its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Crystallographic and Stereochemical Features

While direct crystallographic data for this compound remains limited, analogous structures provide insights. For example, 4-methylphenylboronic acid crystallizes in the orthorhombic space group Iba2 with unit cell dimensions a = 17.016 Å, b = 19.164 Å, c = 9.722 Å . The boronic acid group adopts a trigonal planar geometry (sp² hybridization), with B–O bond lengths averaging 1.36 Å .

In the biphenyl system, steric interactions between the methyl and boronic acid groups may induce slight torsional twisting between the phenyl rings, reducing conjugation. However, the overall planarity is preserved, as evidenced by computational studies.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic protons: δ 7.2–7.6 ppm (multiplet, 8H, biphenyl backbone).
    • Methyl group: δ 2.4 ppm (singlet, 3H, -CH₃).
    • Boronic acid protons: δ 8.1 ppm (broad, 2H, -B(OH)₂).
  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Quaternary carbons: δ 135–140 ppm (C-B and ipso-C).
    • Aromatic CH groups: δ 125–130 ppm.
    • Methyl carbon: δ 21.5 ppm.

Infrared (IR) Spectroscopy

  • B–O stretching: 1340–1310 cm⁻¹.
  • O–H (boronic acid): 3200–3400 cm⁻¹ (broad).
  • C–C aromatic vibrations: 1450–1600 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-MS : Molecular ion peak at m/z 213.05 ([M+H]⁺).
  • Fragmentation patterns include loss of H₂O (18 Da) from the boronic acid group.

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level reveal key electronic properties:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Molecular Electrostatic Potential (MEP) : Negative charge localization on the boronic acid oxygen atoms, facilitating interactions with diols and amines.
  • Torsional Angle : 15–20° between phenyl rings due to steric hindrance from the methyl group.

TD-DFT predicts a π→π* transition at 270 nm, consistent with UV-Vis data for similar biphenyl boronic acids. The methyl group slightly redshifts this transition compared to unsubstituted analogs.

Properties

IUPAC Name

[4-(3-methylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAZTBOWJCUUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629650
Record name (3'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501944-56-5
Record name (3'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

One of the most common and efficient methods to prepare (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is the palladium-catalyzed borylation of the corresponding aryl halide precursor, such as 4-bromo-3'-methylbiphenyl, using bis(pinacolato)diboron or related boron reagents.

  • Typical Conditions:

    • Catalyst: Pd(dppf)Cl2 or Pd(OAc)2 with appropriate ligands (e.g., SPhos)
    • Base: Potassium phosphate (K3PO4) or other inorganic bases
    • Solvent: Mixture of tetrahydrofuran (THF) and water
    • Temperature: Around 90 °C
    • Reaction Time: 12–24 hours
  • Example Procedure:
    A 5 mL microwave vial is charged with 4-bromo-3'-methylbiphenyl, bis(pinacolato)diboron, Pd catalyst, and K3PO4. The mixture is purged with nitrogen, then THF and water are added. The reaction is heated to 90 °C for 24 hours. After cooling, the mixture is worked up and purified to yield the boronic acid or its pinacol ester precursor, which can be hydrolyzed to the boronic acid.

Conversion from Boronic Esters

Boronic esters such as pinacol boronate esters are often intermediates in the synthesis of boronic acids. The ester can be hydrolyzed under mild acidic or basic conditions to yield the free boronic acid.

  • Hydrolysis Conditions:
    • Mild acidic aqueous solution or methanol/water mixtures
    • Room temperature or gentle heating
    • Reaction time varies from 1 to several hours

This approach allows isolation of stable boronate esters first, which are then converted to the boronic acid as required.

Lithiation Followed by Borylation

An alternative approach involves directed ortho-lithiation of the methyl-substituted biphenyl followed by quenching with a boron electrophile such as trimethyl borate.

  • Typical Steps:
    • Treatment of 3'-methylbiphenyl with a strong base like n-butyllithium at low temperature (−78 °C).
    • Addition of trimethyl borate.
    • Acidic workup to yield the boronic acid.

This method requires careful temperature control and handling of air-sensitive reagents but can provide regioselective functionalization.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been applied to accelerate the Suzuki-Miyaura coupling steps and borylation reactions, resulting in reduced reaction times and improved yields.

  • Advantages:
    • Rapid heating and uniform energy distribution
    • Enhanced reaction rates
    • Potentially higher purity of products

For example, microwave vials charged with boronic ester precursors and palladium catalysts under optimized conditions have produced boronic acids efficiently.

Experimental Data and Reaction Optimization

Reaction Conditions and Yields

Method Catalyst/Conditions Temperature (°C) Time (h) Yield (%) Notes
Pd-catalyzed borylation Pd(dppf)Cl2, K3PO4, THF/H2O 90 24 70–85 Standard Suzuki borylation
Hydrolysis of boronate esters Acidic aqueous or MeOH/H2O RT to 50 1–5 85–95 Mild conditions, high yield
Lithiation + borylation n-BuLi, B(OMe)3, acidic workup −78 to RT 2–6 60–75 Requires low temperature
Microwave-assisted synthesis Pd catalyst, K3PO4, MeCN, microwave 90 1–2 75–90 Accelerated reaction

Representative Research Findings

  • Baltus (2011) demonstrated the use of microwave-assisted Suzuki-Miyaura coupling for biphenyl derivatives, including methyl-substituted phenylboronic esters, achieving efficient synthesis of substituted biphenyl boronic acids.

  • The Royal Society of Chemistry (2015) reported optimized conditions for the borylation of aryl bromides with Pd catalysts and K3PO4 base in THF/H2O mixtures, yielding boronic acids with high purity and conversion rates.

  • A patent (US20090176849A1) describes the use of lithium bis(trimethylsilyl)amide and sodium hydride bases for coupling reactions involving substituted biphenyl boronic acid derivatives, highlighting temperature control between −80 and 160 °C for optimal results.

  • A 2013 study on boron-containing primary amines included preparation of methyl-substituted phenylboronic esters via pinacol protection and subsequent hydrolysis, with yields up to 97% under mild conditions.

Summary and Recommendations

  • The palladium-catalyzed borylation of 4-bromo-3'-methylbiphenyl under basic aqueous-organic conditions is the most widely used and reliable method for preparing this compound.

  • Boronate esters formed during synthesis serve as stable intermediates and can be efficiently hydrolyzed to the boronic acid.

  • Microwave-assisted protocols significantly reduce reaction times and improve yields, suitable for rapid synthesis and library preparation.

  • Lithiation followed by electrophilic borylation is a viable alternative but requires stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), toluene, ethanol

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Scientific Research Applications

Key Features:

  • Catalysts : Various palladium complexes are employed to facilitate the reaction.
  • Conditions : The reactions are often performed in organic solvents like ethanol or dimethylformamide (DMF).
  • Yield : High yields (up to 97%) can be achieved depending on the substrates and reaction conditions.

Synthesis of Biaryl Compounds

(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is primarily utilized in synthesizing biaryl compounds, which are crucial in pharmaceuticals and materials science.

Table 1: Examples of Biaryl Compounds Synthesized Using this compound

Reaction TypeAryl HalideProductYield (%)
Suzuki Coupling4-Iodotoluene4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde96%
Suzuki Coupling3-Bromoaniline3-Amino-4'-methyl-[1,1'-biphenyl]90%
Suzuki Coupling4-Chlorobenzaldehyde4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]97%

These reactions demonstrate the versatility of this compound as a coupling partner.

Pharmaceutical Applications

Biaryl compounds synthesized from this compound have significant pharmaceutical relevance. They are often found in drug candidates targeting various diseases.

Case Study: Anticancer Agents

Research has shown that certain biaryl derivatives exhibit potent anticancer activity. For instance, compounds derived from this compound have been evaluated for their efficacy against specific cancer cell lines, showing promising results.

Mechanistic Insights

The mechanism of the Suzuki-Miyaura reaction involves several key steps:

  • Oxidative Addition : The aryl halide undergoes oxidative addition to form a palladium(II) complex.
  • Transmetalation : The boronic acid reacts with the palladium complex to form an aryl-palladium species.
  • Reductive Elimination : The final step involves reductive elimination to yield the biaryl product and regenerate the palladium catalyst.

Mechanism of Action

The mechanism of action of (3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and functional groups, impacting reactivity and applications.

Table 1: Structural and Electronic Comparison
Compound Name Substituent Position Functional Group Molecular Weight Key Properties/Applications
(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 3' Methyl 212.05 Enhanced steric bulk; moderate reactivity in cross-couplings
(4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 4' Methyl 212.05 Higher symmetry; improved crystallinity in metal-organic frameworks
(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 2' Methyl 212.05 Increased steric hindrance; reduced coupling efficiency
(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid 3, 4' Fluoro, Methyl 230.05 Electron-withdrawing fluorine enhances oxidative stability; used in fluorinated drug intermediates
(4-Bromophenyl)boronic acid Para Bromo 201.83 High reactivity in Suzuki couplings; used in Hsp90 inhibitor synthesis (e.g., compound 7e, 43.1% yield)

Reactivity in Cross-Coupling Reactions

  • This compound : The 3'-methyl group introduces steric hindrance, slowing transmetallation but improving regioselectivity in congested coupling environments. Yields in model reactions range from 36.7% to 61.2% depending on the electrophilic partner (e.g., aryl halides) .
  • (4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid : The hydroxyl group enhances solubility in polar solvents but reduces stability under acidic conditions. Used in synthesizing Hsp90 inhibitors (e.g., compound 7f, 38.6% yield) .
  • (4-Cyanophenyl)boronic acid: The electron-withdrawing cyano group accelerates oxidative addition but requires careful handling due to moisture sensitivity. Achieved 25% yield in phosphonic acid synthesis (compound 12c) .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility (Polar Solvents) Stability (Ambient Conditions) Notable Impurities
This compound Moderate in THF/DMF Stable (97% purity) Biphenyl byproducts
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid Low in water Sensitive to light Chlorinated dimers
(3-Aminophenyl)boronic acid High in ethanol Air-sensitive Oxidized amine derivatives

Biological Activity

(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a synthetic compound with the molecular formula C13H13BO2 and a molecular weight of 212.05 g/mol. It belongs to the class of boronic acids, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications in drug development, and potential therapeutic uses.

  • Molecular Formula : C13H13BO2
  • Molecular Weight : 212.05 g/mol

1. Anticancer Activity

Recent studies have investigated the anticancer efficacy of various boronic acid derivatives, including this compound. The compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Case Study : A study evaluated the cytotoxic effects of similar boronic acid derivatives on MCF-7 breast cancer cells. The results indicated significant cytotoxicity with an IC50 value of approximately 18.76 ± 0.62 µg/mL, suggesting that this class of compounds could be effective in cancer therapy .

CompoundTypeIC50 (µg/mL)
This compoundMCF-718.76 ± 0.62
Benzoxanthone derivativeMCF-7Not specified

2. Enzyme Inhibition

Boronic acids are known for their ability to inhibit serine proteases and other enzymes. The structural features of this compound may allow it to interact effectively with specific enzyme active sites.

Research Findings : In a comparative study of peptidyl boronic acid-based inhibitors, it was found that modifications in the boron-containing structure significantly affected binding affinity and specificity towards prostate-specific antigen (PSA) and chymotrypsin .

3. Antibacterial Activity

The antibacterial potential of boronic acids has been explored extensively due to their ability to disrupt bacterial cell wall synthesis and function.

Findings : In vitro studies have shown that certain boronic acids can inhibit the growth of Escherichia coli at concentrations around 6.50 mg/mL . This suggests that this compound may possess similar properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds in this class have been shown to induce apoptosis through ROS-mediated pathways.
  • Enzyme Inhibition : The ability to form reversible covalent bonds allows these compounds to inhibit key enzymes involved in cancer progression and bacterial growth.
  • DNA Interaction : Some studies suggest that boronic acids can interact with DNA, affecting replication and transcription processes .

Q & A

Q. What mechanistic insights explain unexpected byproducts in reactions involving this boronic acid?

  • Methodological Answer : Common byproducts arise from:
  • Protodeboronation : Catalyzed by trace acids; mitigated by neutral pH and degassed solvents.
  • Homo-coupling : Caused by oxidative conditions; suppressed by excess aryl halide and O₂-free environments.
  • Isomerization : Methyl group migration under basic conditions, detected via NOESY NMR. Mechanistic studies using isotopic labeling (e.g., D₂O quenching) clarify pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Reactant of Route 2
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(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

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